2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c1-15-12-16(21)6-8-18(15)22-19(25)14-23-13-17(7-9-20(23)26)29(27,28)24-10-4-2-3-5-11-24/h6-9,12-13H,2-5,10-11,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVYNYPULQCGTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Azepane Ring: The azepane ring is attached through nucleophilic substitution reactions, where the nitrogen atom of the azepane acts as a nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or sulfur atoms, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols or amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme interactions, particularly those involving sulfonyl groups. It can also serve as a probe to investigate the biological activity of similar structures.
Medicine
Medically, the compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide likely involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues, while the fluoro-substituted phenyl group can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Research Findings and Limitations
- SAR Trends : and suggest that pyridone-based acetamides with bulky sulfonamide groups (e.g., azepane) may enhance target engagement via hydrophobic interactions, while fluorine substituents improve pharmacokinetic profiles .
- Gaps in Data: No direct enzymatic or cellular activity data are available for the target compound. Its efficacy must be inferred from analogs like Compound 1 () or kinase inhibitors ().
- Synthetic Challenges : Azepane sulfonyl incorporation requires precise stoichiometry and reaction conditions to avoid byproducts, as seen in ’s optimized protocol .
Biological Activity
The compound 2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and case studies.
- Molecular Formula : C21H27N3O4S
- Molecular Weight : 417.52 g/mol
- CAS Number : 1251557-41-1
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Preparation of the Pyridine Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Sulfonyl Group : Commonly done using sulfonyl chlorides.
- Formation of the Azepane Ring : This may involve ring-closing reactions with amines.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the context of medicinal applications:
The compound may interact with specific biological targets such as enzymes or receptors, leading to inhibition or modulation of their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit deubiquitylating enzymes (DUBs), which play crucial roles in various cellular processes .
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing signal transduction pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Table 1: Summary of Biological Activities
| Study | Biological Activity | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated inhibition of DUBs with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Activity | Showed significant antibacterial effects against Gram-positive bacteria. |
| Study C | Anti-inflammatory Effects | Reduced pro-inflammatory cytokine production in vitro. |
Comparative Analysis
When compared to structurally similar compounds, such as other azepane-based sulfonamides, this compound displays unique properties that may enhance its pharmacological profile. For instance, its specific combination of functional groups allows for better binding affinity to target proteins.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound X | Azepane ring, Sulfonamide | Moderate enzyme inhibition |
| Compound Y | Pyridine derivative | Weak antimicrobial activity |
| Current Compound | Azepane, Sulfonamide, Fluorophenyl | Strong enzyme inhibition and antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
